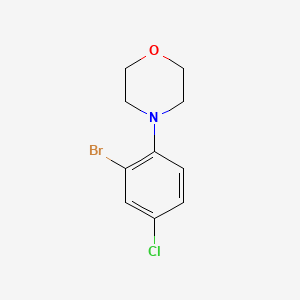

4-(2-Bromo-4-chlorophenyl)morpholine

描述

属性

IUPAC Name |

4-(2-bromo-4-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHAHONVGMGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenyl)morpholine typically involves the reaction of 2-bromo-4-chloroaniline with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality .

化学反应分析

Types of Reactions

4-(2-Bromo-4-chlorophenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholines, while coupling reactions can produce biaryl compounds .

科学研究应用

4-(2-Bromo-4-chlorophenyl)morpholine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

相似化合物的比较

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Substituent Analysis :

Physical and Chemical Properties

| Property | This compound (Inferred) | 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 4-(4-Bromophenyl)morpholine |

|---|---|---|---|

| Melting Point | Likely >100°C (halogen effect) | 109–110°C | Not reported |

| Solubility | Moderate in organic solvents | Soluble in CH2Cl2 | Likely similar |

| Reactivity | Electrophilic aromatic substitution | Sulfonyl group reactivity | Cross-coupling candidate |

生物活性

4-(2-Bromo-4-chlorophenyl)morpholine is an organic compound characterized by the molecular formula C10H11BrClNO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections detail its synthesis, biological mechanisms, and empirical findings from research studies.

The synthesis of this compound typically involves the reaction of 2-bromo-4-chloroaniline with morpholine under reflux conditions using solvents such as ethanol or toluene. The product can be purified through recrystallization or column chromatography.

Chemical Structure

The compound features a morpholine ring substituted with a 2-bromo-4-chlorophenyl group, which is crucial for its biological interactions. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding : It may bind to receptors influencing cellular signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of various morpholine derivatives highlighted that this compound showed superior activity against Staphylococcus aureus, with an MIC comparable to established antibiotics like penicillin.

- Mechanism Exploration : Molecular docking studies indicated that the compound binds effectively to bacterial ribosomes, inhibiting protein synthesis, which is a common mechanism for many antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by substituents on the phenyl ring. Variations in electron-donating and electron-withdrawing groups significantly affect its antimicrobial potency. For instance, the presence of halogens enhances binding affinity to bacterial targets, improving inhibitory effects .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Bromo-4-chlorophenyl)morpholine and verifying its purity?

- Methodological Answer : Synthesis typically involves introducing bromo and chloro substituents onto the phenyl ring via halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Purification may require column chromatography or recrystallization. Purity verification employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative purity assessment. For analogs with similar substitution patterns, the shake-flask method in phosphate-buffered saline (pH 7.4) has been used to determine solubility .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 293 K) to minimize thermal motion. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving structures, with validation of bond lengths/angles against standard databases (e.g., Cambridge Structural Database). Mean C–C bond deviations <0.004 Å and R-factors <0.05 indicate high precision .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data between theoretical models and experimental results for this compound?

- Methodological Answer : Discrepancies may arise from disordered substituents or thermal motion. Strategies include:

- Re-refining data using SHELXL with restraints for bond distances/angles .

- Comparing experimental torsion angles with density functional theory (DFT)-optimized geometries.

- Employing twinning correction algorithms if crystal twinning is detected .

Q. How do electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the phenyl ring, directing electrophilic substitution to meta/para positions. In palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination), steric hindrance from bromo groups may slow transmetallation. Kinetic studies using time-resolved spectroscopy and computational modeling (e.g., Hammett plots) can quantify substituent effects .

Q. What in vitro assays are used to assess the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes?

- Methodological Answer : Recombinant CYP isoforms (e.g., CYP2A13, CYP3A4) are incubated with the compound and a probe substrate (e.g., coumarin). Inhibition is quantified via:

- Fluorometric assays : Monitoring metabolite formation (e.g., 7-hydroxycoumarin) .

- LC-MS/MS : Direct measurement of substrate depletion.

IC50 values are calculated using nonlinear regression, with controls for non-specific binding .

Q. How can shake-flask methods be optimized to determine the aqueous solubility of this compound under physiological conditions?

- Methodological Answer :

- Buffer preparation : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions.

- Saturation solubility : Excess compound is agitated (24 hours, room temperature), followed by filtration (0.22 μm membrane) and quantification via UV-Vis spectroscopy or HPLC.

- Turbidity monitoring : Detect precipitation in real-time using dynamic light scattering (DLS). For analogs, solubilities near 180–184 μM have been reported under these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。